2-Bromo-4,5-diphenyl-1,3-thiazole
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Overview
Description
2-Bromo-4,5-diphenyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
The synthesis of 2-Bromo-4,5-diphenyl-1,3-thiazole typically involves the reaction of 2-bromoacetophenone with thiourea under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Bromo-4,5-diphenyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction Reactions: The compound can be reduced to form corresponding thiazolidines under reducing conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4,5-diphenyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-diphenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
2-Bromo-4,5-diphenyl-1,3-thiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its bromine atom at the 2-position and phenyl groups at the 4 and 5 positions make it a versatile intermediate for further chemical modifications.
Properties
CAS No. |
129206-23-1 |
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Molecular Formula |
C15H10BrNS |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
2-bromo-4,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C15H10BrNS/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
YFMYADHUNDCRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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